molecular formula C7H5ClN2O2 B6203504 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 81117-80-8

5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B6203504
CAS RN: 81117-80-8
M. Wt: 184.6
InChI Key:
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Description

5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one, also known as 5-Amino-6-chloro-2,3-dihydrobenzoxazole (ACB), is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is insoluble in water and is used as a reagent in organic chemistry. ACB has a wide range of applications in the synthesis of organic compounds, as well as in the study of the biochemical and physiological effects of drugs and other compounds.

Scientific Research Applications

ACB is used in a variety of scientific research applications, including in the synthesis of organic compounds, in the study of the biochemical and physiological effects of drugs and other compounds, and in the synthesis of intermediates for pharmaceuticals. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of dyes and pigments. ACB has also been used in the study of the mechanism of action of certain drugs, as well as in the study of the metabolic pathways of certain compounds.

Mechanism of Action

The mechanism of action of ACB is not completely understood. However, it is believed that ACB acts as a catalyst in the oxidation of certain organic compounds. It has also been suggested that ACB may act as an inhibitor of certain enzymes, as well as a substrate for certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACB are not completely understood. However, it has been suggested that ACB may have an effect on the metabolism of certain compounds, as well as an effect on the activity of certain enzymes. It has also been suggested that ACB may act as an antioxidant, as well as a pro-oxidant.

Advantages and Limitations for Lab Experiments

The advantages of using ACB in laboratory experiments include its low cost, its availability, and its low toxicity. Additionally, ACB is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using ACB in laboratory experiments is its insolubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Future research on ACB should focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted on the synthesis of ACB, as well as on its use in the synthesis of organic compounds and pharmaceuticals. Additionally, further research should be conducted on the use of ACB as a catalyst in the oxidation of certain organic compounds, as well as on its use as an inhibitor of certain enzymes and as a substrate for certain metabolic pathways. Finally, further research should be conducted on the use of ACB in the synthesis of peptides and proteins, as well as in the synthesis of dyes and pigments.

Synthesis Methods

ACB can be synthesized in two different ways. The first method involves the reaction of 5-amino-6-chloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in aqueous solution. This reaction produces a yellow precipitate that is filtered and recrystallized from aqueous ethanol. The second method involves the reaction of 5-amino-6-chlorobenzaldehyde with hydroxylamine hydrochloride in ethanol. This reaction produces a white precipitate that is filtered and recrystallized from aqueous ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one involves the reaction of 2-amino-phenol with chloroacetyl chloride to form 5-chloro-2-hydroxybenzamide, which is then cyclized with phosphorus oxychloride to form 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one. The resulting compound is then treated with ammonia to replace the chlorine atom with an amino group, yielding the final product.", "Starting Materials": [ "2-amino-phenol", "chloroacetyl chloride", "phosphorus oxychloride", "ammonia" ], "Reaction": [ "Step 1: 2-amino-phenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-hydroxybenzamide.", "Step 2: 5-chloro-2-hydroxybenzamide is then cyclized with phosphorus oxychloride in the presence of a base such as pyridine to form 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one.", "Step 3: The resulting compound is then treated with ammonia in ethanol to replace the chlorine atom with an amino group, yielding 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one." ] }

CAS RN

81117-80-8

Product Name

5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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